3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide
Description
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to a propanamide moiety. The amide nitrogen is further substituted with a 4-phenylbutan-2-yl group, introducing both lipophilic and steric bulk. Quinazolinones are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C23H27N3O4/c1-16(9-10-17-7-5-4-6-8-17)25-22(27)11-12-26-15-24-19-14-21(30-3)20(29-2)13-18(19)23(26)28/h4-8,13-16H,9-12H2,1-3H3,(H,25,27) |
InChI Key |
OPIMDDMHXBAJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Propanamide Side Chain: This step involves the coupling of the quinazolinone core with 4-phenylbutan-2-amine using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, and infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:
Inhibiting Enzymes: Such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Interacting with Receptors: Binding to specific receptors on cell surfaces, modulating their activity.
Disrupting Cellular Processes: Affecting processes like DNA replication, transcription, or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-substituted propanamides. Structural variations primarily occur in the substituent on the amide nitrogen, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Structural and Molecular Comparisons
Physicochemical and Functional Insights
- Lipophilicity : The 4-phenylbutan-2-yl substituent in the target compound enhances lipophilicity compared to analogs like the tetrahydrofuran-2-ylmethyl derivative, which incorporates a polar oxygen atom . This may influence membrane permeability and pharmacokinetics.
- Steric Bulk : The naphthalen-1-yl group provides a larger aromatic surface area, which could improve stacking interactions in hydrophobic binding pockets compared to smaller substituents like benzyl groups .
Biological Activity
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic molecule with significant potential in medicinal chemistry. This compound features a quinazolinone core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. The structure includes a quinazolinone moiety and a propanamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinazolinone derivatives often inhibit various enzymes such as kinases and proteases, which are crucial in cellular signaling pathways.
- Receptor Interaction : The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
- Disruption of Cellular Processes : It can affect DNA replication, transcription, and protein synthesis, leading to altered cell proliferation and survival.
Anti-Cancer Activity
Research indicates that 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that the compound inhibits the proliferation of solid tumor cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study evaluated the effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anti-cancer properties compared to standard chemotherapeutics .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism involves the suppression of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.
Research Findings : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain behavior metrics, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary studies have shown that the compound possesses antimicrobial activity against certain bacterial strains. However, its efficacy appears limited compared to traditional antibiotics.
Table: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | Not effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
